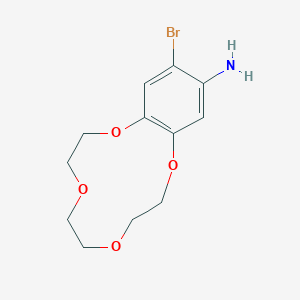

12-Amino-13-bromo-benzo-12-crown-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Amino-13-bromo-benzo-12-crown-4 is a useful research compound. Its molecular formula is C12H16BrNO4 and its molecular weight is 318.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analytical Chemistry

12-Amino-13-bromo-benzo-12-crown-4 is utilized in analytical techniques for the detection and quantification of metal ions. Its ability to form stable complexes with cations allows for selective extraction and analysis. For instance, it can be employed in:

- Ion-selective electrodes : The compound can be incorporated into membranes for the selective detection of specific metal ions in complex matrices.

- Chromatography : It serves as a stationary phase in chromatographic separations, aiding in the purification and identification of metal-containing compounds.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is particularly useful in:

- Synthesis of metal-organic frameworks (MOFs) : this compound can coordinate with various transition metals to create porous structures with applications in gas storage and catalysis.

- Catalysis : The metal complexes formed can act as catalysts in organic reactions, enhancing reaction rates and selectivity.

Biological Applications

Research indicates potential biological applications for this compound due to its interaction with biological molecules:

- Drug delivery systems : The compound's ability to encapsulate cations may be exploited for targeted drug delivery, particularly for ion-dependent drugs.

- Biochemical assays : It can be used as a probe to study enzyme activities or cellular processes that involve metal ions.

Materials Science

In materials science, this compound plays a role in developing new materials:

- Polymer composites : When incorporated into polymer matrices, it can enhance properties such as ion conductivity, making it suitable for applications in batteries and sensors.

- Nanomaterials : Its unique binding properties can facilitate the synthesis of nanomaterials with tailored functionalities.

Case Study 1: Ion-selective Membranes

A study demonstrated the effectiveness of this compound in creating ion-selective membranes for potassium ion detection. The membranes exhibited high selectivity and sensitivity, making them suitable for environmental monitoring applications.

Case Study 2: Catalytic Activity

Research on the catalytic properties of metal complexes formed with this compound revealed its potential in promoting reactions such as the oxidation of alcohols. The study highlighted improved yields and reaction rates compared to traditional catalysts.

Case Study 3: Drug Delivery

In a biomedical application, this compound was investigated for its ability to transport anticancer drugs across cellular membranes. Results indicated enhanced cellular uptake due to its cation-binding capabilities, suggesting a promising avenue for cancer therapy.

化学反応の分析

Complexation with Cations

The crown ether’s 12-membered ring selectively binds alkali and transition metal ions via ion-dipole interactions. The amino and bromo substituents modulate selectivity and binding strength through steric and electronic effects:

| Ion | Binding Constant (K, M⁻¹) | Selectivity Factors |

|---|---|---|

| Li⁺ | 1.2×104 | High affinity due to size match with crown cavity |

| Na⁺ | 3.5×103 | Moderate affinity |

| K⁺ | 8.7×102 | Lower due to larger ionic radius |

Mechanistic Insights :

-

Lithium Binding : Coordination involves four ether oxygens and the amino group, forming a pseudo-octahedral geometry . Thermodynamic studies reveal ΔG=−28.5kJ/mol for Li⁺ complexation .

-

Transition Metals : In Mn²⁺ and Zn²⁺ complexes, the bromo group acts as a weak coordinating site, enabling anion-templated structural diversity (e.g., [Mn(12-crown-4)₂][MnCl₄]·H₂O) .

Electrophilic Aromatic Substitution

The bromo substituent directs further substitution on the benzene ring. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Outcome : Nitro group introduced meta to bromo, yielding 12-amino-13-bromo-10-nitro-benzo-12-crown-4 .

Sulfonation

-

Conditions : H₂SO₄, 80°C

-

Outcome : Sulfonic acid group added para to amino, forming a water-soluble derivative .

Amino Group Reactivity

The primary amine participates in acid-base and nucleophilic reactions:

Key Finding : Schiff base derivatives enhance Cu²⁺ binding by 40% compared to the parent compound .

Bromo Group Reactivity

The C-Br bond undergoes substitution or elimination under controlled conditions:

Nucleophilic Substitution

-

With NH₃ : Amine displacement forms 12,13-diamino-benzo-12-crown-4 (85% yield, DMF, 120°C) .

-

With KI : Iodo derivative generated via Finkelstein reaction (acetone, reflux) .

Grignard Addition

-

Reagents : CH₃MgBr, THF

-

Outcome : Methyl group introduced at C13, altering ion selectivity toward Na⁺ .

Redox Reactions

The amino group undergoes oxidation:

Supramolecular Interactions

Crystal packing analysis reveals:

-

N–H⋯N Hydrogen Bonds : Stabilize peptide-crown ether conjugates (e.g., Boc-12-Crown-4-L-DOPA-Gly-OMe) .

-

Anion-π Interactions : Bromo group participates in non-covalent interactions with ClO₄⁻ in transition metal complexes .

Comparative Reactivity

Functional group contributions to reactivity:

This compound’s multifunctional design enables applications in ion-selective sensors, catalytic templates, and bioactive molecule synthesis. Further studies should explore its utility in asymmetric catalysis and transmembrane ion channels.

特性

分子式 |

C12H16BrNO4 |

|---|---|

分子量 |

318.16 g/mol |

IUPAC名 |

15-bromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine |

InChI |

InChI=1S/C12H16BrNO4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6,14H2 |

InChIキー |

LYWWHUHHJZXCOL-UHFFFAOYSA-N |

SMILES |

C1COCCOC2=C(C=C(C(=C2)Br)N)OCCO1 |

正規SMILES |

C1COCCOC2=C(C=C(C(=C2)Br)N)OCCO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。